molecular formula C21H24ClNO2S B11565753 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline

Cat. No.: B11565753
M. Wt: 389.9 g/mol
InChI Key: OMYLBMBYGSSHCP-UHFFFAOYSA-N
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Description

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline is a complex organic compound with the molecular formula C21H24ClNO2S It is a derivative of decahydroisoquinoline, featuring a chloro group, a phenyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group .

Scientific Research Applications

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline is unique due to its specific combination of functional groups and the decahydroisoquinoline backbone. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C21H24ClNO2S

Molecular Weight

389.9 g/mol

IUPAC Name

2-(benzenesulfonyl)-4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline

InChI

InChI=1S/C21H24ClNO2S/c22-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)23(16-15-21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2

InChI Key

OMYLBMBYGSSHCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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